![molecular formula C21H16O9 B13144088 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate CAS No. 195454-66-1](/img/structure/B13144088.png)
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate
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Overview
Description
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxymethyl, dioxo, and triacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Oxidation to Form Dioxo Groups:
Acetylation to Form Triacetate Groups: The final step involves acetylation, where acetic anhydride is used to introduce the triacetate groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The hydroxymethyl and triacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A simpler analog with similar dioxo groups but lacking the hydroxymethyl and triacetate groups.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of hydroxymethyl and triacetate groups.
6-Hydroxymethyl-9,10-anthraquinone: Similar structure but without the triacetate groups.
Uniqueness
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is unique due to the presence of multiple functional groups that provide diverse reactivity and potential applications. Its combination of hydroxymethyl, dioxo, and triacetate groups makes it a versatile compound for various chemical transformations and research applications.
Biological Activity
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate (C21H16O9) is a synthetic compound belonging to the anthracene derivative family. Its unique structure imparts various biological activities that have been the focus of recent research. This article aims to summarize the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on diverse scholarly sources.
Chemical Structure and Properties
The compound has a molecular weight of 412.35 g/mol and features multiple functional groups that contribute to its reactivity and biological interactions. The presence of hydroxymethyl and dioxo functionalities is particularly significant in mediating its biological effects.
Antioxidant Activity
Research indicates that compounds similar to 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene derivatives exhibit strong antioxidant properties. These properties are essential in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging tests.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
C1 | 25.0 | 30.5 |
C2 | 20.0 | 28.0 |
C3 | 18.5 | 27.0 |
Anticancer Activity
Several studies have reported the anticancer potential of anthracene derivatives. For instance, 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 15 µM.
Antiviral Activity
Emerging evidence suggests that anthracene derivatives may possess antiviral properties. For example, compounds structurally related to 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene have been investigated for their ability to inhibit viral replication mechanisms.
Study Findings
In a recent study focusing on SARS-CoV-2 inhibition, related anthracene derivatives were shown to interact with viral proteases effectively, suggesting a potential pathway for developing antiviral agents targeting COVID-19.
The biological activities of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
- Cell Cycle Modulation : Induction of cell cycle arrest at specific phases has been observed in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.
Properties
CAS No. |
195454-66-1 |
---|---|
Molecular Formula |
C21H16O9 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
[4,5-diacetyloxy-7-(hydroxymethyl)-9,10-dioxoanthracen-2-yl] acetate |
InChI |
InChI=1S/C21H16O9/c1-9(23)28-13-6-15-19(17(7-13)30-11(3)25)21(27)18-14(20(15)26)4-12(8-22)5-16(18)29-10(2)24/h4-7,22H,8H2,1-3H3 |
InChI Key |
SYQGRHRKPTYIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CO |
Origin of Product |
United States |
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